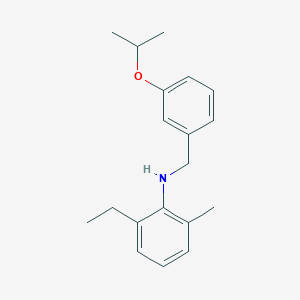![molecular formula C23H25NO4 B1385471 N-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethoxy)aniline CAS No. 1040691-29-9](/img/structure/B1385471.png)
N-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethoxy)aniline
Übersicht
Beschreibung
N-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethoxy)aniline is a chemical compound with the molecular formula C23H25NO4 and a molecular weight of 379.45 . This compound is known for its complex structure, which includes both methoxyphenoxy and phenoxyethoxy groups attached to an aniline core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethoxy)aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-methoxyphenol with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then reacted with 4-(2-phenoxyethoxy)aniline under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity. The use of automated reactors and continuous flow systems may be employed to enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethoxy)aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, although specific applications are still under research.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals
Wirkmechanismus
The mechanism of action of N-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethoxy)aniline involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethoxy)aniline: Known for its unique combination of methoxyphenoxy and phenoxyethoxy groups.
N-[2-(4-Hydroxyphenoxy)ethyl]-4-(2-phenoxyethoxy)aniline: Similar structure but with a hydroxy group instead of a methoxy group.
N-[2-(4-Methylphenoxy)ethyl]-4-(2-phenoxyethoxy)aniline: Contains a methyl group instead of a methoxy group.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. These features make it valuable for specialized applications in scientific research .
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]-4-(2-phenoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-25-20-11-13-23(14-12-20)26-16-15-24-19-7-9-22(10-8-19)28-18-17-27-21-5-3-2-4-6-21/h2-14,24H,15-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCYYYLPDLNDFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNC2=CC=C(C=C2)OCCOC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine](/img/structure/B1385389.png)
![N-[2-(Pentyloxy)benzyl]-2-propanamine](/img/structure/B1385391.png)

![2-Methoxy-N-[2-(1-naphthyl)ethyl]-1-ethanamine](/img/structure/B1385393.png)
![3-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline](/img/structure/B1385394.png)
![N-[2-(2-Chlorophenoxy)ethyl]-2,5-dimethylaniline](/img/structure/B1385398.png)
![2,4-Dichloro-N-[3-(isopentyloxy)benzyl]aniline](/img/structure/B1385399.png)
![N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline](/img/structure/B1385402.png)


![2,5-Dimethoxy-N-[3-(phenethyloxy)benzyl]aniline](/img/structure/B1385405.png)
![N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine](/img/structure/B1385407.png)
![3-Chloro-N-[2-(4-ethylphenoxy)ethyl]-4-fluoroaniline](/img/structure/B1385408.png)
![3-Chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-methylaniline](/img/structure/B1385409.png)
